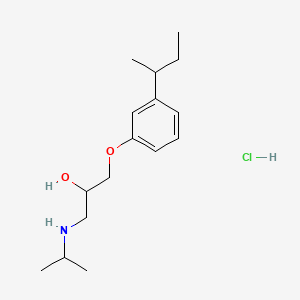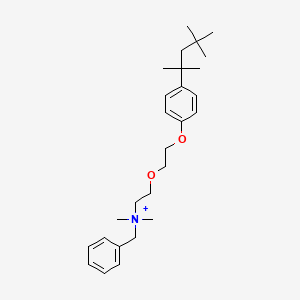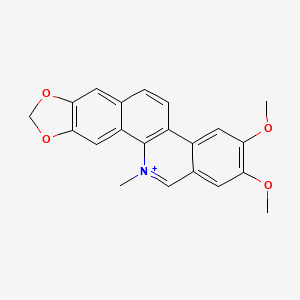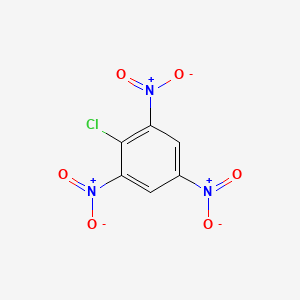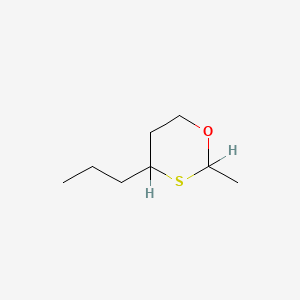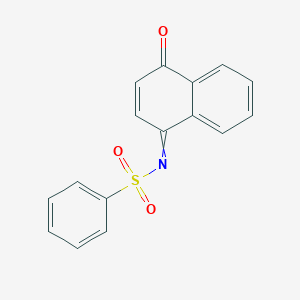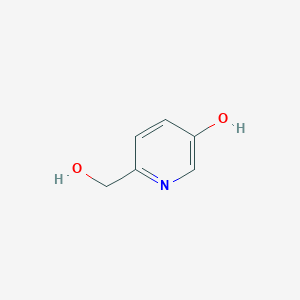
6-(Hydroxymethyl)pyridin-3-ol
Vue d'ensemble
Description
Le 2-hydroxymethyl-5-hydroxypyridine est un produit naturel isolé des graines mûres et séchées de Sterculia lychnophora. Il s'agit d'un dérivé de la pyridine avec la formule moléculaire C6H7NO2 et un poids moléculaire de 125,13 g/mol . Ce composé est connu pour ses activités biologiques potentielles, notamment pour son action en tant qu'inhibiteur de kinase .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-hydroxymethyl-5-hydroxypyridine peut être réalisée par différentes méthodes. Une approche courante implique l'hydroxylation du 2-méthyl-5-hydroxypyridine. Cette réaction nécessite généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle du 2-hydroxymethyl-5-hydroxypyridine peut impliquer l'extraction de sources naturelles, telles que les graines de Sterculia lychnophora. Les graines sont séchées et traitées pour isoler le composé. Alternativement, la synthèse à grande échelle peut être réalisée par des méthodes chimiques, en optimisant les conditions réactionnelles pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-hydroxymethyl-5-hydroxypyridine subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les composés carbonylés correspondants.
Réduction : Le composé peut être réduit pour former le 2-hydroxymethyl-5-méthylpyridine.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de 2-formyl-5-hydroxypyridine.
Réduction : Formation de 2-hydroxymethyl-5-méthylpyridine.
Substitution : Formation de divers dérivés de pyridine substitués en fonction des réactifs utilisés.
4. Applications de recherche scientifique
Le 2-hydroxymethyl-5-hydroxypyridine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction en synthèse organique et comme ligand en chimie de coordination.
Industrie : Utilisé dans la synthèse de divers produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-hydroxymethyl-5-hydroxypyridine implique son rôle d'inhibiteur de kinase. Il se lie au site actif des kinases, empêchant la phosphorylation des protéines cibles. Cette inhibition peut perturber diverses voies de signalisation, conduisant à des fonctions cellulaires modifiées. Les cibles moléculaires du composé comprennent des kinases spécifiques impliquées dans la prolifération et la survie cellulaires .
Applications De Recherche Scientifique
2-Hydroxymethyl-5-hydroxypyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-5-hydroxypyridine involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to altered cellular functions. The compound’s molecular targets include specific kinases involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxy-5-méthylpyridine : Structure similaire mais avec un groupe méthyle au lieu d'un groupe hydroxymethyl.
2-Hydroxypyridine : Manque le groupe hydroxymethyl, ce qui le rend moins hydrophile.
5-Hydroxy-2-pyridineméthanol : Structure similaire mais avec le groupe hydroxymethyl à une position différente.
Unicité
Le 2-hydroxymethyl-5-hydroxypyridine est unique en raison de ses deux groupes hydroxyle, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à agir comme un inhibiteur de kinase le distingue d'autres composés similaires, ce qui le rend précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFDGDRYVANBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329330 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40222-77-3 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-(Hydroxymethyl)pyridin-3-ol formed in food?
A1: this compound can form in food through a ring expansion reaction of 5-(hydroxymethyl)furfural (HMF) when ammonia or ammonia-producing compounds are present []. This reaction occurs predominantly at neutral pH values and is influenced by temperature and reaction time. For instance, heating honey and sugarcane honey, both containing HMF, led to the formation of various pyridin-3-ols, including this compound as the major product [].
Q2: What is the proposed reaction pathway for the formation of this compound from HMF?
A2: The research suggests a general pathway for pyridin-3-ol formation from 2-oxofurans []. This pathway explains how HMF is converted to this compound, furfural to pyridin-3-ol, and 2-acetylfuran to 2-methylpyridin-3-ol. This suggests a broader applicability of this reaction mechanism for various 2-oxofuran compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
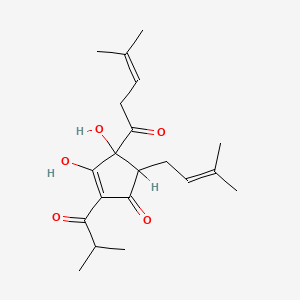

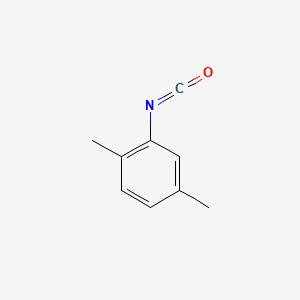
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)

